N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

Catalog No.
S11293958
CAS No.
M.F
C16H20N2O4S
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane...

Product Name

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C16H20N2O4S/c1-10(19)18-23(21,22)14-6-4-13(5-7-14)17-16(20)15-9-11-2-3-12(15)8-11/h4-7,11-12,15H,2-3,8-9H2,1H3,(H,17,20)(H,18,19)

InChI Key

HOHXUPJXAPUKSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound characterized by its unique bicyclic structure and the presence of an acetylsulfamoyl group. The compound features a bicyclo[2.2.1]heptane framework, which is known for its rigidity and ability to engage in various chemical interactions. The molecular formula for this compound is C14H18N2O4S, and it has a molecular weight of approximately 306.37 g/mol.

The chemical reactivity of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can be attributed to its functional groups. The acetylsulfamoyl moiety can participate in nucleophilic substitution reactions, while the carboxamide group can engage in hydrolysis and other reactions typical of amides. The bicyclic structure may also facilitate cycloadditions and rearrangements under specific conditions, making it a versatile building block in organic synthesis.

Research indicates that compounds similar to N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The acetylsulfamoyl group is particularly noted for its potential in inhibiting certain enzymes related to inflammation and infection, suggesting that this compound may have therapeutic applications in treating autoimmune diseases and infections.

The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves several steps:

  • Formation of Bicyclo[2.2.1]heptane Framework: This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of Acetylsulfamoyl Group: The acetylsulfamoyl moiety can be introduced via sulfonation followed by acetylation.
  • Carboxamide Formation: The final step involves converting the carboxylic acid derivative into the corresponding carboxamide through reaction with an amine.

These steps may vary based on the specific reagents and conditions used, but they reflect common strategies employed in organic synthesis.

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamideAcetylsulfamoyl group; bicyclic structureAnti-inflammatory, antimicrobialN-(4-sec-butylphenyl)bicyclo[2.2.1]heptane-2-carboxamideSec-butyl group; similar bicyclic corePotentially less activeBicyclo[2.2.1]heptane-1-carboxylic acidNo amide functionalityBasic structural studyN-(4-methyl-1-piperazinyl)bicyclo[2.2.1]heptane-2-carboxamidePiperazine ring; increased solubilityBroader therapeutic applications

This comparison highlights the unique aspects of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide while illustrating how modifications to its structure can influence its properties and potential uses in medicinal chemistry.

Interaction studies involving N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide could focus on its binding affinity to specific biological targets, such as enzymes or receptors involved in inflammatory pathways. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy and selectivity.

Several compounds share structural similarities with N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide, including:

  • N-(4-sec-butylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: This compound features a butyl group instead of an acetylsulfamoyl group, affecting its biological activity and solubility.
  • Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacking the amide functionality, this compound provides insights into the effects of different functional groups on reactivity and biological properties.
  • N-(4-methyl-1-piperazinyl)bicyclo[2.2.1]heptane-2-carboxamide: This derivative includes a piperazine ring, which may enhance solubility and bioavailability compared to the target compound.

Comparison Table

Compound NameStructural FeaturesPotential

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.11437830 g/mol

Monoisotopic Mass

336.11437830 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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